molecular formula C10H11N5O3 B11479918 5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one

5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one

Cat. No.: B11479918
M. Wt: 249.23 g/mol
InChI Key: RKXUWEDGYAYKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylquinazolin-4(3H)-one and hydrazine hydrate.

    Nitration: The nitration of 2,3-dimethylquinazolin-4(3H)-one is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.

    Hydrazination: The nitrated intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and hydrazination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-hydrazinyl-2,3-dimethyl-7-aminoquinazolin-4(3H)-one.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 5-Hydrazinyl-2,3-dimethyl-7-aminoquinazolin-4(3H)-one.

    Substitution: Compounds with different functional groups replacing the hydrazinyl group.

Scientific Research Applications

5-Hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Affecting the replication or transcription of genetic material.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    5-Hydrazinyl-2,3-dimethylquinazolin-4(3H)-one: Lacks the nitro group at the 7-position.

    2,3-Dimethyl-7-nitroquinazolin-4(3H)-one: Lacks the hydrazinyl group at the 5-position.

    5-Amino-2,3-dimethyl-7-nitroquinazolin-4(3H)-one: Contains an amino group instead of a hydrazinyl group at the 5-position.

Uniqueness

5-Hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one is unique due to the presence of both the hydrazinyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4-one

InChI

InChI=1S/C10H11N5O3/c1-5-12-7-3-6(15(17)18)4-8(13-11)9(7)10(16)14(5)2/h3-4,13H,11H2,1-2H3

InChI Key

RKXUWEDGYAYKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])NN)C(=O)N1C

Origin of Product

United States

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